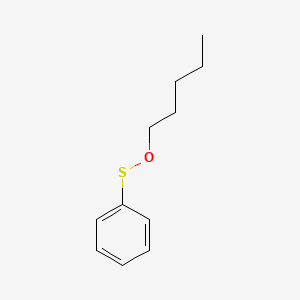
Benzenesulfenic Acid Pentyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfenic Acid Pentyl Ester is an organic compound characterized by the presence of a phenylthio group attached to a pentyl ether chain. This compound falls under the category of aromatic ethers, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing Benzenesulfenic Acid Pentyl Ester is the Williamson ether synthesis. This involves the reaction of a phenylthio alcohol with a pentyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One such method is the acid-catalyzed dehydration of alcohols, where sulfuric acid (H_2SO_4) is used to catalyze the reaction between phenylthio alcohol and pentyl alcohol . This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfenic Acid Pentyl Ester undergoes various chemical reactions, including:
Reduction: The ether can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH_4).
Substitution: The ether bond can be cleaved under acidic conditions to form phenol and pentyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H_2O_2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH_4)
Substitution: Hydroiodic acid (HI), hydrobromic acid (HBr)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Phenol, pentyl halide
Wissenschaftliche Forschungsanwendungen
Benzenesulfenic Acid Pentyl Ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzenesulfenic Acid Pentyl Ester involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo oxidation to form reactive intermediates, which can interact with cellular components, leading to various biological effects . The ether bond can also be cleaved under specific conditions, releasing active compounds that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylthioethyl ether
- Phenylthiobutyl ether
- Phenylthiopropyl ether
Comparison
Benzenesulfenic Acid Pentyl Ester is unique due to its specific chain length and the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to other similar compounds, this compound exhibits higher stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C11H16OS |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
pentoxysulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-2-3-7-10-12-13-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |
InChI-Schlüssel |
CFWDAASLZYYCPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















